molecular formula C11H7NO3S B3030266 2-BENZO[1,3]DIOXOL-5-YL-THIAZOLE-4-CARBALDEHYDE CAS No. 885278-54-6

2-BENZO[1,3]DIOXOL-5-YL-THIAZOLE-4-CARBALDEHYDE

Cat. No.: B3030266
CAS No.: 885278-54-6
M. Wt: 233.24
InChI Key: XZGUSPBBCYKJOX-UHFFFAOYSA-N
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Description

2-BENZO[1,3]DIOXOL-5-YL-THIAZOLE-4-CARBALDEHYDE is a chemical compound with the molecular formula C11H7NO3S and a molecular weight of 233.25 g/mol . This compound is known for its unique structure, which combines a benzodioxole ring with a thiazole ring, making it a valuable molecule in various fields of scientific research.

Preparation Methods

The synthesis of 2-BENZO[1,3]DIOXOL-5-YL-THIAZOLE-4-CARBALDEHYDE typically involves the reaction of 2-thiazolecarboxaldehyde with a benzodioxole derivative. One common method includes the use of catalytic tris(dibenzylideneacetone)dipalladium and cesium carbonate as the base . The reaction is carried out in a suitable solvent, such as toluene, under reflux conditions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

2-BENZO[1,3]DIOXOL-5-YL-THIAZOLE-4-CARBALDEHYDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible, particularly at the thiazole ring.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-BENZO[1,3]DIOXOL-5-YL-THIAZOLE-4-CARBALDEHYDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-BENZO[1,3]DIOXOL-5-YL-THIAZOLE-4-CARBALDEHYDE involves its interaction with specific molecular targets. For instance, it may bind to DNA and interfere with topoisomerase II, leading to DNA double-strand breaks and cell cycle arrest . This mechanism is particularly relevant in its potential anticancer activity.

Comparison with Similar Compounds

Similar compounds to 2-BENZO[1,3]DIOXOL-5-YL-THIAZOLE-4-CARBALDEHYDE include other thiazole derivatives and benzodioxole-containing molecules. Some examples are:

The uniqueness of this compound lies in its combined benzodioxole and thiazole structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-1,3-thiazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO3S/c13-4-8-5-16-11(12-8)7-1-2-9-10(3-7)15-6-14-9/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZGUSPBBCYKJOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NC(=CS3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50679164
Record name 2-(2H-1,3-Benzodioxol-5-yl)-1,3-thiazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885278-54-6
Record name 2-(2H-1,3-Benzodioxol-5-yl)-1,3-thiazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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